2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro-
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Overview
Description
2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- is a heterocyclic organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of therapeutic applications, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields the desired benzodiazepine derivative with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzodiazepine derivatives, and substituted benzodiazepines with various functional groups.
Scientific Research Applications
2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines. These differences can lead to variations in potency, duration of action, and side effect profiles, making it a valuable compound for further research and development.
Properties
CAS No. |
143206-34-2 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-tert-butyl-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-8-12(16)15-10-7-5-4-6-9(10)14-11/h4-7H,8H2,1-3H3,(H,15,16) |
InChI Key |
YEBIXUDJDBVVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2NC(=O)C1 |
Origin of Product |
United States |
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